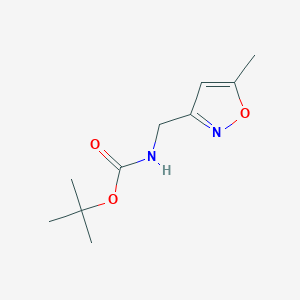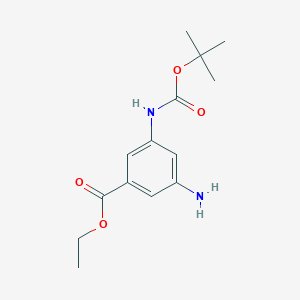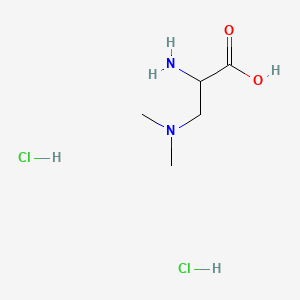
4-Aza-DL-leucine dihydrochloride
概要
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-DL-leucine dihydrochloride involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, such as thin-layer chromatography (TLC), are employed to verify the purity of the final product .
化学反応の分析
Types of Reactions
4-Aza-DL-leucine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
4-Aza-DL-leucine dihydrochloride has several scientific research applications:
Chemistry: It is used as a leucine analogue in various chemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of bacterial infections.
作用機序
The mechanism of action of 4-Aza-DL-leucine dihydrochloride involves its interaction with bacterial high-affinity branched-chain amino acid transport systems (LIV-I). The compound acts as a toxic analogue of leucine, disrupting the normal function of these transport systems and leading to the selection of resistant mutants . The molecular targets include specific transport proteins involved in the uptake of branched-chain amino acids .
類似化合物との比較
Similar Compounds
DL-Leucine: A naturally occurring amino acid involved in protein synthesis.
DL-Alanine: Another amino acid used in various biochemical processes.
4-Aza-DL-valine: A similar leucine analogue with comparable properties.
Uniqueness
4-Aza-DL-leucine dihydrochloride is unique due to its specific toxicity to bacterial high-affinity branched-chain amino acid transport systems. This property makes it a valuable tool for selecting mutants and studying bacterial transport mechanisms .
特性
IUPAC Name |
2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWNGZATZQMSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920535 | |
| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-69-6 | |
| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)
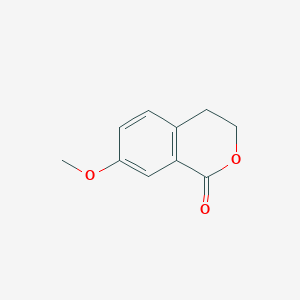
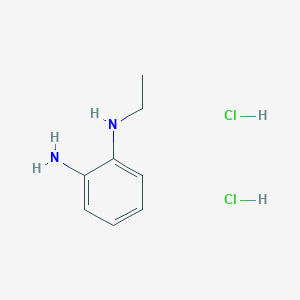
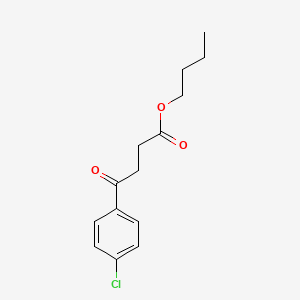
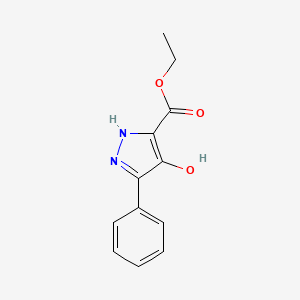
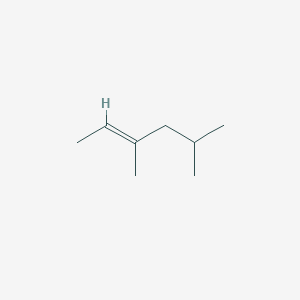
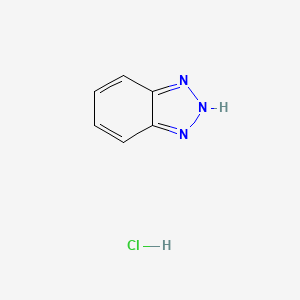

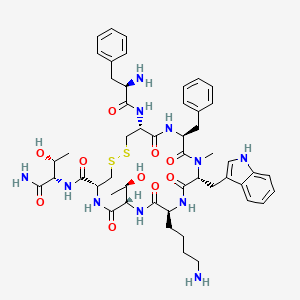
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)
